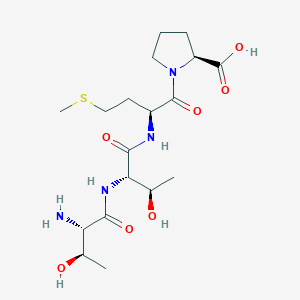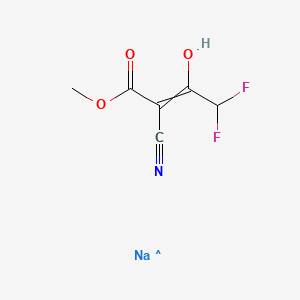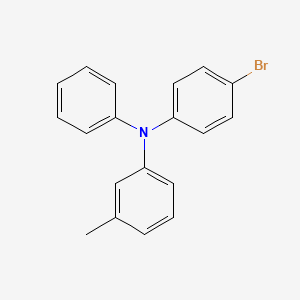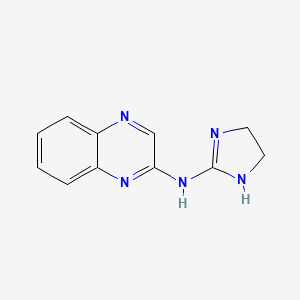![molecular formula C21H15N3O3 B14234709 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused to a phenyl ring, and a benzoic acid group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials such as 2-aminopyridines and arylglyoxals. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The imidazo[1,2-a]pyridine moiety is known to interact with γ-aminobutyric acid receptors, which can result in sedative or anxiolytic effects . Additionally, it may inhibit key enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Imidazo[1,2-a]pyrimidines: Compounds with similar structures but different biological activities.
Uniqueness
2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C21H15N3O3 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H15N3O3/c25-20(16-8-1-2-9-17(16)21(26)27)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)(H,26,27) |
Clave InChI |
YSMVBYOGPSVRNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)

![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)

![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)

![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)



![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
